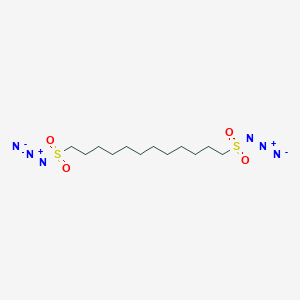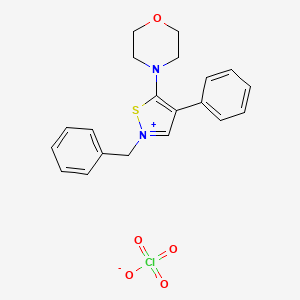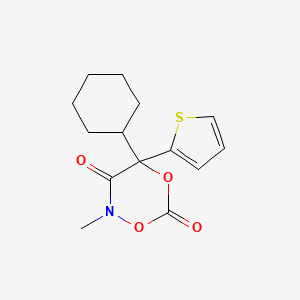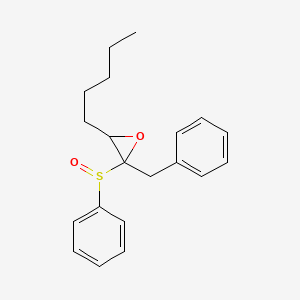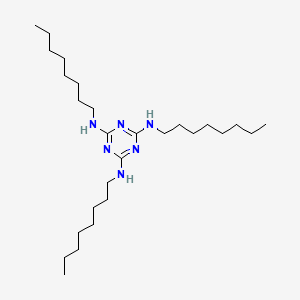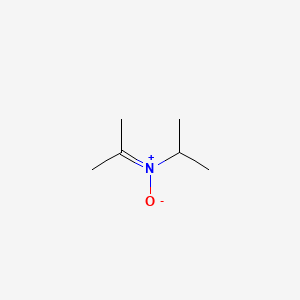![molecular formula C16H11NO3 B14355047 1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- CAS No. 91544-95-5](/img/structure/B14355047.png)
1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- is a heterocyclic compound that features a fused ring system combining furan and carbazole structures
Preparation Methods
The synthesis of 1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the regioselective dilithiation of carbazoles, followed by functionalization at the 4,5-positions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups can be introduced using reagents like halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential in biological assays and as probes for studying cellular processes.
Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development.
Industry: The compound’s unique electronic properties make it useful in organic electronics, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, such as signal transduction or enzyme activity, depending on the compound’s specific functional groups and structure.
Comparison with Similar Compounds
Similar compounds to 1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- include:
1H-Carbazole, 2,3,4,9-tetrahydro-: Known for its use in organic synthesis and electronic applications.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: Exhibits antimycobacterial activity and is used in medicinal chemistry.
The uniqueness of 1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl- lies in its fused ring system and the specific functional groups at the 4,5-positions, which confer distinct chemical and physical properties.
Properties
CAS No. |
91544-95-5 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
9,10-dimethylfuro[3,4-b]carbazole-1,3-dione |
InChI |
InChI=1S/C16H11NO3/c1-8-13-11(15(18)20-16(13)19)7-10-9-5-3-4-6-12(9)17(2)14(8)10/h3-7H,1-2H3 |
InChI Key |
DUOKAHRSFZIONP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1C(=O)OC3=O)C4=CC=CC=C4N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


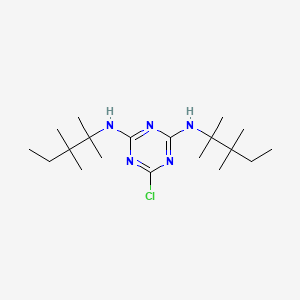
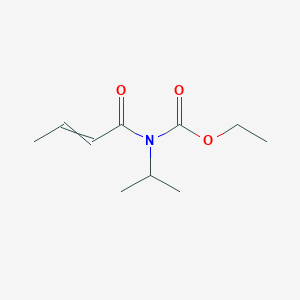
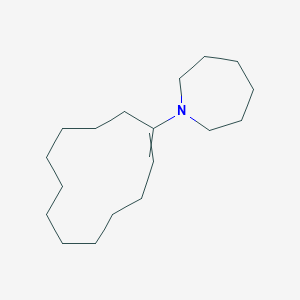
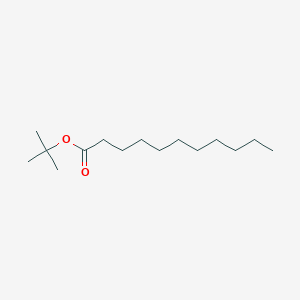
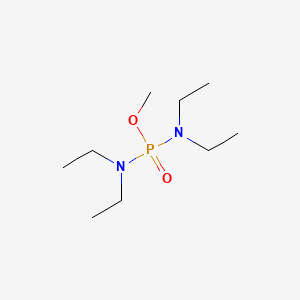
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
